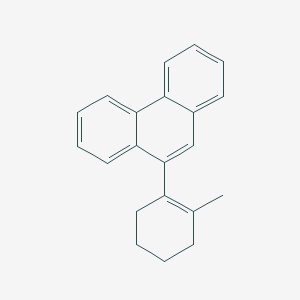
9-(2-Methylcyclohex-1-en-1-yl)phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Methylcyclohex-1-en-1-yl)phenanthrene is an organic compound with the molecular formula C21H20 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a methylcyclohexenyl group attached to the phenanthrene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methylcyclohex-1-en-1-yl)phenanthrene typically involves the reaction of phenanthrene with 2-methylcyclohexanone under acidic or basic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the phenanthrene acts as the nucleophile and the 2-methylcyclohexanone serves as the electrophile. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) or a strong acid like sulfuric acid (H2SO4) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced separation techniques such as distillation or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-Methylcyclohex-1-en-1-yl)phenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the phenanthrene ring, where halogens, nitro groups, or other substituents can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated phenanthrene derivatives
Applications De Recherche Scientifique
9-(2-Methylcyclohex-1-en-1-yl)phenanthrene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 9-(2-Methylcyclohex-1-en-1-yl)phenanthrene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: The parent compound, lacking the methylcyclohexenyl group.
1-Methylphenanthrene: A methyl-substituted derivative of phenanthrene.
2-Methylphenanthrene: Another methyl-substituted derivative with the methyl group at a different position.
Uniqueness
9-(2-Methylcyclohex-1-en-1-yl)phenanthrene is unique due to the presence of the methylcyclohexenyl group, which imparts distinct chemical and physical properties compared to other phenanthrene derivatives
Propriétés
Numéro CAS |
6272-57-7 |
|---|---|
Formule moléculaire |
C21H20 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
9-(2-methylcyclohexen-1-yl)phenanthrene |
InChI |
InChI=1S/C21H20/c1-15-8-2-4-10-17(15)21-14-16-9-3-5-11-18(16)19-12-6-7-13-20(19)21/h3,5-7,9,11-14H,2,4,8,10H2,1H3 |
Clé InChI |
FQELDELIFBKUDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCCC1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



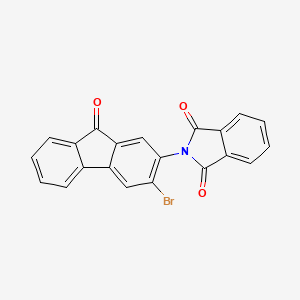
![N-[3-methoxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]benzamide](/img/structure/B14724631.png)



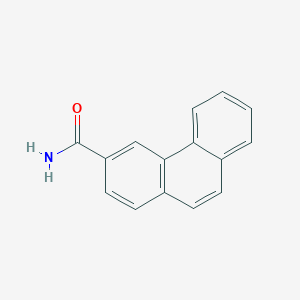


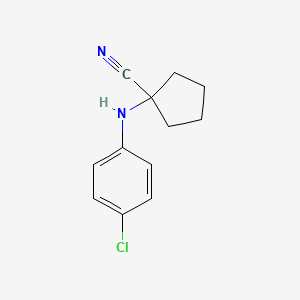
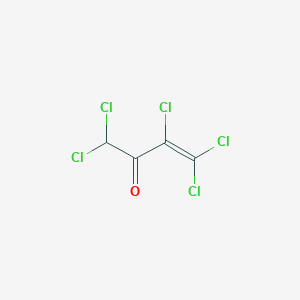
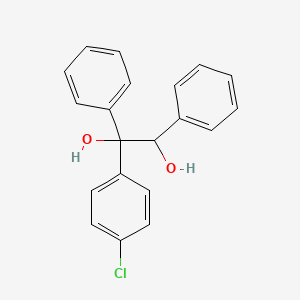

![N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide](/img/structure/B14724717.png)
